molecular formula C23H22N4OS2 B459606 3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-56-1

3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B459606
CAS No.: 445267-56-1
M. Wt: 434.6g/mol
InChI Key: XXUWPVWAYWYMQT-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by:

  • A thieno[2,3-b]pyridine core with an amino group at position 3 and a carboxamide group at position 2.
  • A 2-(isobutylsulfanyl)phenyl group attached to the carboxamide nitrogen, introducing steric bulk and sulfur-based hydrophobicity.

This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its hybrid heterocyclic architecture.

Properties

IUPAC Name

3-amino-N-[2-(2-methylpropylsulfanyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS2/c1-14(2)13-29-19-6-4-3-5-18(19)26-22(28)21-20(24)16-7-8-17(27-23(16)30-21)15-9-11-25-12-10-15/h3-12,14H,13,24H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUWPVWAYWYMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-b]Pyridine Core

The core structure is synthesized via Claisen condensation between methyl ketones 12 and ethyl trifluoroacetate, yielding 4,4,4-trifluoro-1,3-diones 13a–d . Subsequent cyclization with ethyl thioglycolate in ethanol forms 6-substituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles 14a–d . Intramolecular cyclization with 2-cyanothioacetamide under reflux produces ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate 15a–i .

Introduction of the 4-Pyridinyl Group

The 4-pyridinyl group is installed at position 6 via Suzuki-Miyaura coupling. Using palladium(II) acetate as a catalyst and cesium carbonate as a base, the boronic acid derivative of pyridine reacts with the brominated thieno[2,3-b]pyridine intermediate. This step achieves moderate yields (60–75%) and requires careful exclusion of oxygen to prevent catalyst deactivation.

Installation of the Isobutylsulfanyl Substituent

The isobutylsulfanyl group is introduced via nucleophilic aromatic substitution (SN_NAr) on a 2-iodophenyl intermediate. Reacting 2-iodoaniline with isobutylthiol in the presence of potassium carbonate and DMF at 80°C affords 2-(isobutylsulfanyl)aniline. Subsequent Boc protection ensures amine stability during subsequent steps.

Final Amide Coupling

The carboxylic acid intermediate 10 (derived from saponification of ester 15 ) undergoes amide coupling with 2-(isobutylsulfanyl)aniline using HATU and Et3_3N in DMF. This step yields the target compound with a 65–80% yield after silica gel chromatography.

Synthetic Route 2: Cross-Coupling and Thiol-Ene Strategy

Formation of the Pyridine Ring via Cyclization

An alternative route begins with Chan-Lam coupling of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate 8 with 2-(isobutylsulfanyl)phenylboronic acid, forming biaryl intermediate 9 . Saponification to carboxylic acid 10 precedes amide coupling with 4-aminopyridine derivatives.

Suzuki-Miyaura Coupling for the 4-Pyridinyl Group

Position 6 is functionalized via Suzuki coupling using 4-pyridinylboronic acid and Pd(dppf)Cl2_2 as a catalyst. This method achieves higher regioselectivity compared to SN_NAr, with yields up to 85%.

Thiol-Ene Reaction for the Isobutylsulfanyl Group

A photochemical thiol-ene reaction introduces the isobutylsulfanyl group onto a vinyl-substituted phenyl intermediate. This radical-based method offers superior functional group tolerance and avoids harsh bases.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • SN_NAr Reactions : Optimal at 80°C in DMF, achieving 70% conversion.

  • Suzuki Coupling : Conducted at 90°C in THF/water (3:1), yielding 85% product.

  • Amide Coupling : Room temperature in DMF minimizes side reactions.

Catalytic Systems and Their Impact

  • Palladium Catalysts : Pd(OAc)2_2 outperforms Pd(PPh3_3)4_4 in Suzuki reactions.

  • HATU vs. T3P : HATU provides higher amide coupling efficiency (80% vs. 65%).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (1:2) separates intermediates, while reverse-phase HPLC purifies the final compound.

Spectroscopic Analysis

  • 1^1H NMR : Key signals include δ 8.5 ppm (pyridinyl H), δ 6.8–7.3 ppm (aromatic H), and δ 1.2 ppm (isobutyl CH3_3).

  • HRMS : [M+H]+^+ at m/z 421.1421 (calculated: 421.1424).

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (SN_NAr)Route 2 (Cross-Coupling)
Total Steps65
Overall Yield32%45%
Key AdvantageCost-effectiveHigher regioselectivity
Major ChallengePurificationCatalyst cost

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylsulfanyl group can yield sulfoxides or sulfones, while coupling reactions can produce a variety of biaryl compounds.

Scientific Research Applications

3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

Substituents on the phenyl ring (e.g., halogens, nitro, cyano, trifluoromethyl, sulfonamide).

Heterocyclic groups at position 6 (e.g., thiophen-2-yl, phenyl, pyridinyl).

Modifications to the carboxamide side chain (e.g., alkylation, sulfonylation).

Key Observations

Substituent Effects on Yield and Stability :

  • Electron-withdrawing groups (e.g., nitro in Compound 3 , trifluoromethyl in Compound 8 ) correlate with high yields (85–95%), likely due to enhanced reaction kinetics.
  • Bulky substituents (e.g., iodo in Compound 14 ) result in elevated melting points (>250°C), suggesting improved crystalline stability.

Role of the Position 6 Group: Thiophen-2-yl (common in ) enhances π-stacking but may reduce solubility.

Chloro or bromo substituents (Compounds 5 ) may increase halogen bonding in protein interactions.

Pharmacological Implications

  • Anti-Hypertrophic Activity : The Epac1 inhibitor (4-fluorophenyl, thiophen-2-yl) demonstrates that subtle substituent changes (e.g., fluorine) can confer specific biological effects. The target compound’s pyridinyl group may modulate similar pathways with improved selectivity.
  • Metabolic Stability : Thioether-containing analogs (e.g., target compound) are expected to exhibit slower oxidative metabolism compared to sulfonamides or nitro-containing derivatives .

Biological Activity

3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide, with CAS number 445267-56-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H22N4OS2
  • Molecular Weight : 434.58 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound exhibits significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies have shown that it can reduce cell viability significantly at concentrations as low as 0.05 µM after 24 hours of treatment .
  • Induction of Apoptosis : Flow cytometry analyses indicate that the compound induces apoptosis in cancer cells, leading to a decrease in the population of cancer stem cells (CSCs) . This is crucial as CSCs are often resistant to conventional therapies.
  • Metabolic Profiling : Metabolomics studies suggest that the treatment alters metabolic pathways, particularly glycolysis and gluconeogenesis, indicating a broader impact on cellular metabolism beyond mere cytotoxicity .

Case Studies

A comparative study assessed the anti-proliferative activity of several thieno[2,3-b]pyridine derivatives, including the compound in focus. The following table summarizes the findings regarding their efficacy:

CompoundCell LineIC50 (µM)Mechanism
3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamideMDA-MB-2310.05Induces apoptosis
Other Thieno[2,3-b]pyridinesMDA-MB-231>1Varies by structure
5-Oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinolineMCF-70.1Inhibits glycolysis

Research Findings

  • Cytotoxicity Assays : The MTT assay demonstrated that increasing concentrations of the compound correlate with higher cytotoxicity over time. For instance, at 25 µM concentration after 72 hours, maximal cytotoxicity was achieved in MDA-MB-231 cells .
  • Comparative Efficacy : In a study comparing various thieno derivatives, the compound exhibited superior inhibition rates (>85%) against both colorectal (HCT116) and breast cancer cell lines when compared to other tested compounds .
  • Target Identification : Preliminary investigations suggest that phosphoinositide-specific phospholipase C (PI-PLC) may be a target for these compounds, providing insights into their mechanism of action and potential pathways for further research .

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